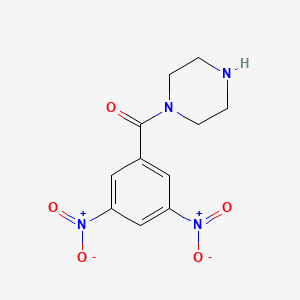

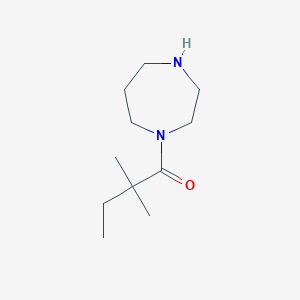

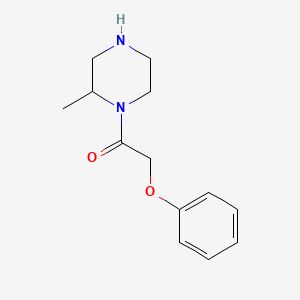

1-(1,4-Diazepan-1-yl)-2,2-dimethylbutan-1-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of 1,4-diazepane, which is a type of heterocyclic compound . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .

Synthesis Analysis

While specific synthesis methods for “1-(1,4-Diazepan-1-yl)-2,2-dimethylbutan-1-one” were not found, a related compound, chiral 1,4-diazepanes, has been synthesized using an enzymatic intramolecular asymmetric reductive amination . This method involved the use of enantiocomplementary imine reductases (IREDs) for the synthesis of ®- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole with high enantioselectivity .科学研究应用

Biocatalytic Synthesis

The compound is used in the biocatalytic synthesis of chiral 1,4-diazepanes . An enzymatic intramolecular asymmetric reductive amination has been developed for the synthesis of these chiral 1,4-diazepanes . This method offers an effective way to construct chiral 1,4-diazepanes of pharmaceutical importance .

Research Chemical

“1-(1,4-Diazepan-1-yl)-2,2-dimethylbutan-1-one” is a useful research chemical . It can be purchased in bulk quantities for a variety of research applications .

Pharmaceutical Applications

Chiral 1,4-diazepanes, which can be synthesized using “1-(1,4-Diazepan-1-yl)-2,2-dimethylbutan-1-one”, are important structural units with diverse biological properties and pharmaceutical importance . They are used in the synthesis of natural products and pharmaceuticals .

Synthesis of Suvorexant

The compound is used in the synthesis of Suvorexant , a selective, dual-orexin receptor antagonist for the treatment of primary insomnia .

Synthesis of Ripasudil

It is also used in the synthesis of Ripasudil , a derivative of Fasudil which is a Rho-associated kinase inhibitor used for the treatment of glaucoma and ocular hypertension .

Laboratory Use

The compound is meticulously crafted to ensure reliability and precision, making it an invaluable asset in the laboratory . It offers a remarkable blend of reactivity and selectivity .

作用机制

Target of Action

The compound “1-(1,4-Diazepan-1-yl)-2,2-dimethylbutan-1-one” is structurally similar to Ripasudil , a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor . Therefore, it’s plausible that the primary target of this compound could be the ROCK protein. ROCK is an effector protein of Rho, which plays a significant role in various physiological functions, including smooth muscle contractions, chemotaxis, neural growth, and gene expression .

Mode of Action

As a potential ROCK inhibitor, this compound may bind with Rho to form a Rho/ROCK complex . This interaction could lead to the inhibition of the ROCK protein, thereby affecting the physiological functions regulated by this protein. The specific interaction of the compound with its target could result in changes at the molecular level, potentially influencing cellular processes.

Biochemical Pathways

The inhibition of ROCK can affect several biochemical pathways. For instance, it can lead to the relaxation of smooth muscle cells, which is a crucial aspect of treating conditions like hypertension . Additionally, ROCK inhibition can affect neural growth and gene expression . .

Pharmacokinetics

For instance, Ripasudil has high intraocular permeability and works by decreasing intraocular pressure (IOP) in a dose-dependent manner . The maximum reduction of IOP occurs after 1 to 2 hours .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If it acts as a ROCK inhibitor, it could lead to changes in smooth muscle contractions, chemotaxis, neural growth, and gene expression . These changes could potentially result in observable physiological effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target. For instance, certain enzymes used in the synthesis of related compounds have shown different catalytic efficiencies under different conditions . Therefore, the action of “1-(1,4-Diazepan-1-yl)-2,2-dimethylbutan-1-one” could also be influenced by environmental factors.

属性

IUPAC Name |

1-(1,4-diazepan-1-yl)-2,2-dimethylbutan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-4-11(2,3)10(14)13-8-5-6-12-7-9-13/h12H,4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFVKLADNTNCKBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)N1CCCNCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,4-Diazepan-1-yl)-2,2-dimethylbutan-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Butyl[(3,4-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6362533.png)

![2-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B6362557.png)

![2-Methyl-1-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B6362605.png)